molecular formula C20H19BrF3N3O2S2 B5168448 4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5168448
M. Wt: 534.4 g/mol
InChI Key: VTMWGNKSJWWKFH-UHFFFAOYSA-N
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Description

4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrrolidine, sulfonyl, trifluoromethyl, and thiazole groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidinylsulfonylphenyl Intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-ylsulfonyl)benzene.

    Introduction of the Trifluoromethyl Group: The intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amine derivative.

    Thiazole Ring Formation: The final step involves the cyclization of the intermediate with a thioamide under acidic conditions to form the thiazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiazole positions, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, amines, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, altering their activity and function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-pyrrolidin-1-ylsulfonylphenyl)-3-[3-(trifluoromethyl)phenyl]urea: Shares similar structural motifs but differs in the presence of a urea group instead of a thiazole ring.

    Trifluoromethylpyridines: Compounds containing the trifluoromethyl group and pyridine ring, used in agrochemicals and pharmaceuticals.

Uniqueness

4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and trifluoromethyl group enhances its stability and potential for diverse applications.

Properties

IUPAC Name

4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S2.BrH/c21-20(22,23)15-4-3-5-16(12-15)24-19-25-18(13-29-19)14-6-8-17(9-7-14)30(27,28)26-10-1-2-11-26;/h3-9,12-13H,1-2,10-11H2,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMWGNKSJWWKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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